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Compound of Interest

Compound Name: Sc-alpha alpha delta 9
CAS No.: 219905-91-6
Cat. No.: B1221036

Compound Identity and Significance

SC-a0d9 is a "structurally unique" phospholipid analogue originally identified in a combinatorial
library screen by the University of Pittsburgh (Wipf, Lazo, et al.) as a potent inhibitor of Cdc25
phosphatases. Subsequent mechanistic studies revealed its primary cellular target to be
Phospholipase C (PLC), making it a critical probe for studying G1/S and G2/M cell cycle
checkpoints and mitogenic signaling.

Chemical Profile
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Property Specification

Common Name SC-aad9 (SC-AAD9)

4-(benzyl-(2-[(2,5-diphenyloxazole-4-
IUPAC Name carbonyl)amino]ethyl)carbamoyl)-2-

decanoylaminobutyric acid

Molecular Formula CaoH48N4Oe6
Molecular Weight ~680.83 g/mol
_ Phospholipase C (IC50 = 25 uM); Cdc25
Primary Target o
Phosphatase (Dual specificity)
Solubility Soluble in DMSO (16 mg/mL); Insoluble in water
Appearance Brown/Tan solid (typical for oxazole derivatives)

Precursor Identification & Retrosynthetic Analysis

The synthesis of SC-a0d9 is best understood via convergent retrosynthesis. The molecule
consists of a central Glutamic Acid scaffold decorated with three distinct functional domains: a
lipid tail, a linker, and a heteroaromatic head group.

The Four Core Precursors

o Scaffold Precursor (Core):L-Glutamic Acid (protected as Fmoc-Glu-OtBu or similar).
o Role: Provides the chiral backbone and the 2- and 4- positions for substitution.
o Lipid Tail Precursor (Fragment A):Decanoyl Chloride (or Decanoic Acid).
o Role: Acylates the alpha-amine, mimicking the lipid character of phospholipids.
 Linker Precursor (Fragment B):N-Benzyl-ethylenediamine.
o Role: Connects the gamma-carboxyl of the glutamate to the head group.

e Head Group Precursor (Fragment C):2,5-Diphenyloxazole-4-carboxylic acid.
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o Role: The aromatic moiety responsible for specific hydrophobic pocket binding.

Retrosynthesis Diagram

The following diagram illustrates the logical disconnection of SC-aad9 into its constituent
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Caption: Retrosynthetic breakdown of SC-aad9 into four commercially accessible precursors.

Step-by-Step Synthesis Protocol

While the original discovery utilized combinatorial solid-phase synthesis (Wipf et al.), the
following protocol describes a rational solution-phase synthesis for scale-up and high purity.

Phase 1: Synthesis of the "Head Group" Amine
(Fragment BC)

Objective: Create the oxazole-linked diamine side chain.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1221036?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Reagents: 2,5-Diphenyloxazole-4-carboxylic acid, N-Benzyl-ethylenediamine, EDC-HCI
(coupling agent), HOBt, DCM (Dichloromethane).

e Procedure:
o Dissolve 1.0 eq of 2,5-Diphenyloxazole-4-carboxylic acid in dry DCM.
o Add 1.1 eq EDC-HCIl and 1.1 eq HOBH; stir at 0°C for 30 mins to activate the acid.

o Add 1.0 eq of N-Benzyl-ethylenediamine dropwise. Note: Use a mono-protected diamine
(e.g., N-Boc-N'-benzyl-ethylenediamine) if selectivity issues arise, followed by

deprotection.
o Stir at room temperature (RT) for 12 hours.
o Workup: Wash with 1N HCI, sat. NaHCOs, and brine. Dry over MgSOa.

o Result: Intermediate A (N-(2-(benzylamino)ethyl)-2,5-diphenyloxazole-4-carboxamide).

Phase 2: Synthesis of the Lipid-Core (Fragment AB)

Objective: Acylate the Glutamic acid.

e Reagents: L-Glutamic acid 5-methyl ester (selectively protected at gamma-carboxyl to direct
reaction to alpha-amine) or Fmoc-Glu(OtBu)-OH strategy.

o Preferred Route: Use H-Glu(OBzl)-OH (Glutamic acid gamma-benzyl ester) to allow
alpha-acylation first.

e Procedure:

Dissolve H-Glu(OBzl)-OH in THF/Water (1:1) with Na2COs (base).

[¢]

[¢]

Add 1.1 eq Decanoyl Chloride dropwise at 0°C.

[e]

Stir vigorously for 4 hours.

o

Acidify to pH 2 with HCI; extract with Ethyl Acetate.
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o Result: Intermediate B (N-Decanoyl-L-glutamic acid gamma-benzyl ester).

Phase 3: Final Coupling and Deprotection

Objective: Link the Core to the Head Group.
» Activation:

o Hydrolyze the benzyl ester of Intermediate B (using H2/Pd-C) to expose the free gamma-
carboxylic acid.

o Dissolve the resulting N-Decanoyl-Glutamic acid in DMF.
e Coupling:
o Activate with HATU (1.1 eq) and DIPEA (2.0 eq).
o Add Intermediate A (The oxazole-amine).
o Stir for 16 hours at RT.
 Purification:
o Evaporate DMF. Redissolve in EtOAC.
o Perform flash column chromatography (Silica gel, MeOH/DCM gradient).

o Final Product: SC-0009.

Mechanism of Action & Biological Validation

SC-0009 functions as an antisignaling agent.[1][2][3][4][5] While early screens identified it as a
Cdc25 phosphatase inhibitor, structural modeling suggests it mimics Phosphatidylinositol 4,5-
bisphosphate (PIP2), allowing it to competitively inhibit Phospholipase C (PLC).

Signaling Pathway Blockade

The compound arrests cells in G1 and G2/M phases by disrupting the PLC-dependent
activation of the MAPK/ERK pathway.
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Caption: SC-aad9 inhibits PLC, preventing hydrolysis of PIP2 and halting downstream
proliferation signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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